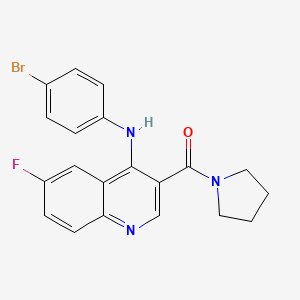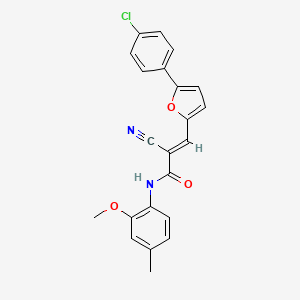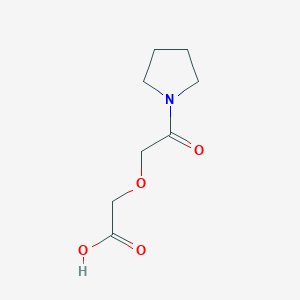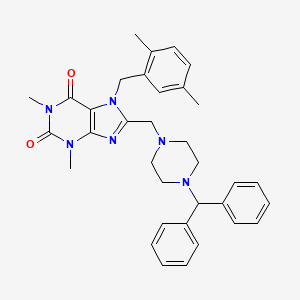
(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromophenyl group, an amino group, a fluoroquinolin group, and a pyrrolidinyl methanone group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl and fluoroquinolin groups are aromatic, which could contribute to the compound’s stability. The pyrrolidinyl group is a five-membered ring with one nitrogen atom, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonyl group in the methanone could undergo nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group and the carbonyl group could influence the compound’s solubility .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a specialty product for proteomics research applications, aiding in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells .
Pharmacokinetics
The compound’s physicochemical properties suggest high gastrointestinal absorption and blood-brain barrier permeability. It is not a substrate for P-glycoprotein, which means it may have a lower likelihood of being expelled from the brain or other tissues, enhancing its potential as a central nervous system-active drug .
Drug Discovery
Due to its inhibitory action on cytochrome P450 1A2, this molecule could be a valuable tool in drug discovery, particularly in the development of drugs that require specific metabolic profiles. Its interaction with this enzyme can help in understanding drug metabolism and optimizing pharmacokinetic properties .
Chemical Synthesis
The compound can serve as a building block in chemical synthesis, especially in the creation of complex molecules. Its bromine atom can undergo various organic reactions, making it a versatile reagent for constructing new chemical entities .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features, such as the pyrrolidine ring and the quinolinyl moiety, are often found in molecules with biological activity. It could be used to synthesize new compounds with potential therapeutic effects .
Lead Compound Optimization
The compound’s properties, like its moderate lipophilicity and synthetic accessibility, make it a good candidate for lead optimization in drug development. It can be modified to improve its drug-like characteristics and evaluated for efficacy and safety in biological systems .
Neuropharmacology
Given its potential to cross the blood-brain barrier, this compound could be explored for neuropharmacological applications. It might be used to develop treatments for neurological disorders by targeting brain-specific pathways or receptors .
Safety and Toxicology
The safety profile of this compound, indicated by its hazard statements and precautionary measures, is essential for its handling and use in laboratory settings. Understanding its toxicological impact is crucial for developing safe and effective drugs .
Mecanismo De Acción
Target of action
The exact targets of this compound are unknown. Compounds containing quinoline, bromophenyl, and pyrrolidine rings have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Quinoline derivatives, for example, have been found to interfere with various biochemical pathways, including those involved in inflammation and cell proliferation .
Propiedades
IUPAC Name |
[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOATVCXVTLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)
![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)